molecular formula C18H20N2O6 B2680573 2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide CAS No. 339016-55-6

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B2680573
CAS No.: 339016-55-6
M. Wt: 360.366
InChI Key: DGFHMBHIUVSPAE-UHFFFAOYSA-N
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Description

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide is an organic compound that features a benzamide core substituted with a 2-nitroethyl group and a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the following steps:

    Amidation: The formation of the benzamide linkage is usually accomplished by reacting an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy groups may influence the compound’s solubility and bioavailability, enhancing its effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-nitro-3,4,5-trimethoxybenzoate
  • Tris(2,4,6-trimethoxyphenyl)phosphine

Uniqueness

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-24-15-10-13(11-16(25-2)17(15)26-3)19-18(21)14-7-5-4-6-12(14)8-9-20(22)23/h4-7,10-11H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFHMBHIUVSPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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